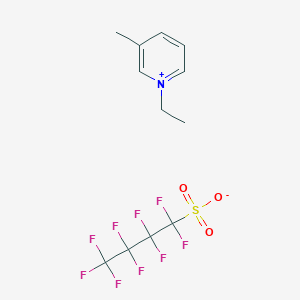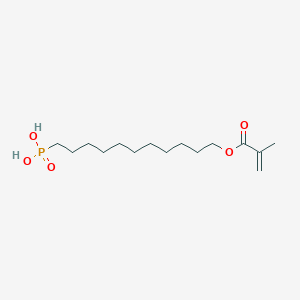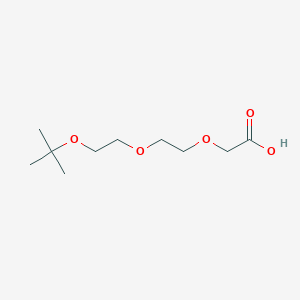
3-Chloro-2,6-difluoro-4-iodopyridine
描述
3-Chloro-2,6-difluoro-4-iodopyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a six-membered pyridine ring. This compound is widely used in various scientific research fields, particularly in pharmaceuticals and organic synthesis.
作用机制
Target of Action
It is known that halogenated pyridines, such as this compound, are often used in pharmaceutical research due to their unique physical, chemical, and biological properties .
Mode of Action
It is known that halogenated pyridines can undergo various reactions, including electrophilic aromatic substitution . This allows them to interact with their targets in a specific manner, leading to changes in the target’s function or structure .
Biochemical Pathways
Halogenated pyridines are known to be involved in a wide range of biological applications, suggesting that they may affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,6-difluoro-4-iodopyridine . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and how effectively it exerts its effects.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-2,6-difluoro-4-iodopyridine involves the reaction between 2,6-difluoro-4-iodopyridine and thionyl chloride, followed by reaction with polyphosphoric acid. Another method includes the Palladium-catalyzed halogenation of pyridine derivatives. The reaction conditions typically involve the use of organic solvents such as acetone, ethyl acetate, chloroform, and dichloromethane.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing similar reaction conditions as mentioned above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反应分析
Types of Reactions: 3-Chloro-2,6-difluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and potassium fluoride.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives .
科学研究应用
3-Chloro-2,6-difluoro-4-iodopyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
相似化合物的比较
- 2-Chloro-4-(trifluoromethyl)pyridine
- 5-Chloro-2,3-difluoro-4-iodopyridine
- 2,3-Difluoro-4-iodopyridine
Comparison: 3-Chloro-2,6-difluoro-4-iodopyridine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to its analogs .
属性
IUPAC Name |
3-chloro-2,6-difluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBWEZGRIYWBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)




